N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4.ClH/c1-30-19-8-6-7-18(14-19)23-15-21(20-9-4-5-10-22(20)28-23)26(29)27-16-17-11-12-24(31-2)25(13-17)32-3;/h4-15H,16H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCQRIYMDGJEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through known methods. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as 3,4-dimethoxybenzylamine, under suitable conditions.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carboxamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cell proliferation. Additionally, it may interact with other cellular pathways, contributing to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-2-phenyl-4-quinolinecarboxamide
- N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
- N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride is unique due to the specific arrangement of methoxy groups and the presence of the carboxamide group, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
